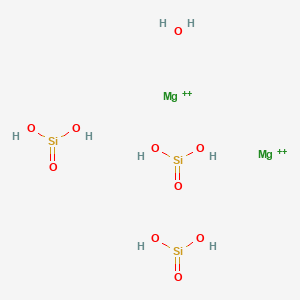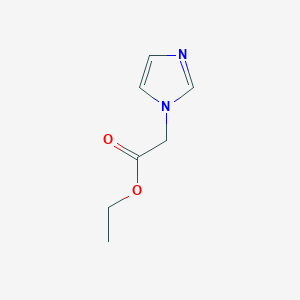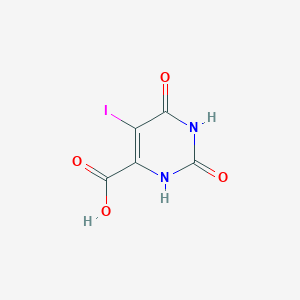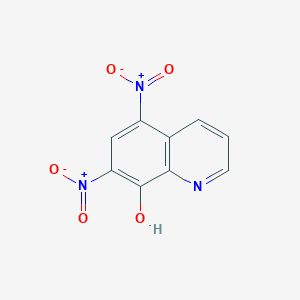
Prazocillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prazocillin is a small molecule drug that belongs to the class of bacterial penicillin-binding protein inhibitors. It was initially developed by Chinoin Ltd. and is primarily used in the treatment of bacterial infections . The molecular formula of this compound is C19H18Cl2N4O4S, and it is known for its broad-spectrum antibacterial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Prazocillin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Prazocillin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Prazocillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating bacterial infections and its role in combination therapies.
Industry: Utilized in the development of new antibacterial agents and formulations.
Wirkmechanismus
Prazocillin exerts its effects by inhibiting bacterial penicillin-binding proteins, which are essential for the synthesis of bacterial cell walls . This inhibition leads to the disruption of cell wall synthesis, resulting in bacterial cell death. The molecular targets include various penicillin-binding proteins, and the pathways involved are critical for bacterial cell wall integrity.
Similar Compounds:
Penicillin: Another bacterial penicillin-binding protein inhibitor with a similar mechanism of action.
Amoxicillin: A broad-spectrum antibiotic with similar antibacterial properties.
Ceftriaxone: A cephalosporin antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity and resistance profile. Its ability to inhibit a wide range of penicillin-binding proteins makes it a valuable addition to the arsenal of antibacterial agents.
Eigenschaften
CAS-Nummer |
15949-72-1 |
|---|---|
Molekularformel |
C19H18Cl2N4O4S |
Molekulargewicht |
469.3 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[2-(2,6-dichlorophenyl)-4-methylpyrazole-3-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18Cl2N4O4S/c1-8-7-22-25(13-9(20)5-4-6-10(13)21)12(8)15(26)23-11-16(27)24-14(18(28)29)19(2,3)30-17(11)24/h4-7,11,14,17H,1-3H3,(H,23,26)(H,28,29)/t11-,14+,17-/m1/s1 |
InChI-Schlüssel |
XRCKXULNIUSXFZ-HYSWKAIVSA-N |
Isomerische SMILES |
CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
SMILES |
CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Kanonische SMILES |
CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Synonyme |
1-(2,6-dichlorophenyl)-4-methyl-5-pyrazolylpenicillin prazocillin prazocillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer pyrazocillin, F75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)




![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)




![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)